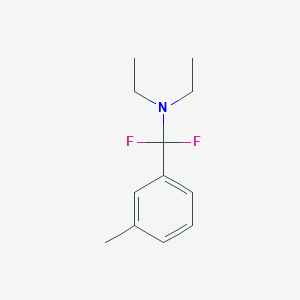

N,N-Diethyl-alpha,alpha-difluoro-3-methylbenzylamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[difluoro-(3-methylphenyl)methyl]-N-ethylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17F2N/c1-4-15(5-2)12(13,14)11-8-6-7-10(3)9-11/h6-9H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGDDSVYULWVCQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(C1=CC=CC(=C1)C)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50473780 | |

| Record name | N,N-Diethyl-alpha,alpha-difluoro-3-methylbenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50473780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

500131-50-0 | |

| Record name | N,N-Diethyl-alpha,alpha-difluoro-3-methylbenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50473780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-Diethyl-alpha,alpha-difluoro-3-methylbenzylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Methodological Guide to the Physicochemical Characterization of N,N-Diethyl-alpha,alpha-difluoro-3-methylbenzylamine for Drug Development

Abstract: N,N-Diethyl-alpha,alpha-difluoro-3-methylbenzylamine is a fluorinated organic compound available for research purposes. However, a review of public literature and chemical databases reveals a significant lack of experimentally determined physicochemical data. Such data is fundamental to any drug discovery and development program, as it governs a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. This guide provides a comprehensive, methodological framework for the thorough physicochemical characterization of this compound. It is designed for researchers, scientists, and drug development professionals, offering detailed, field-proven protocols and explaining the scientific rationale behind each experimental choice. By following this guide, researchers can systematically generate the high-quality data necessary to assess the viability of this compound or similar novel chemical entities for further development.

Compound Identification and Initial Assessment

Prior to commencing any experimental work, it is imperative to confirm the identity and basic properties of the target compound.

Molecular Structure:

Key Identifiers: A summary of known identifiers for this compound is presented in Table 1. This information is critical for literature searches and regulatory documentation.

| Property | Value | Source |

| CAS Number | 500131-50-0 | ChemicalBook[1], PubChem[2] |

| Molecular Formula | C12H17F2N | PubChem[2] |

| Molecular Weight | 213.27 g/mol | PubChem[2] |

| IUPAC Name | N-[difluoro-(3-methylphenyl)methyl]-N-ethylethanamine | PubChem[2] |

| Predicted XLogP3 | 3.6 | PubChem[2] |

Note: The XLogP3 value is a computationally predicted value for lipophilicity and requires experimental verification.

Proposed Workflow for Full Physicochemical Characterization

The following sections detail the critical experiments required to build a comprehensive physicochemical profile. The workflow is designed to move from foundational properties like solubility to more complex characteristics such as stability.

Aqueous Solubility (OECD 105)

Scientific Rationale: Aqueous solubility is a cornerstone property that profoundly influences a drug's absorption and bioavailability.[3] Poor solubility can lead to incomplete absorption from the gastrointestinal tract, resulting in low and variable bioavailability and posing significant challenges for formulation development.[4] This experiment determines the saturation concentration of the compound in an aqueous medium at a specific temperature.[5]

Experimental Protocol (Shake-Flask Method): The shake-flask method is the gold-standard technique for determining thermodynamic equilibrium solubility.[5]

-

Preparation: Prepare a supersaturated solution of the test compound in a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4).

-

Equilibration: Agitate the solution at a constant temperature (e.g., 25°C or 37°C) for a defined period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the solid and aqueous phases by centrifugation or filtration.

-

Quantification: Determine the concentration of the compound in the aqueous phase using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Validation: The experiment should be repeated at least in triplicate to ensure reproducibility.

Diagram: Shake-Flask Solubility Determination Workflow

Caption: Workflow for the OECD 105 Shake-Flask solubility method.

Lipophilicity (LogP/LogD) (OECD 107/117)

Scientific Rationale: Lipophilicity, the affinity of a compound for a lipid-like environment, is a critical determinant of its ability to cross biological membranes. It is typically expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water.[6][7] For ionizable compounds like this compound (due to its tertiary amine group), the distribution coefficient (LogD) at a specific pH (e.g., 7.4) is more physiologically relevant.[4]

Experimental Protocol (Shake-Flask Method - OECD 107): This method directly measures the partitioning of the compound between two immiscible phases.[8]

-

Phase Preparation: Pre-saturate n-octanol with water and water (or pH 7.4 buffer for LogD) with n-octanol.

-

Partitioning: Dissolve a known amount of the compound in one phase. Add a known volume of the second phase and shake the mixture vigorously to allow for partitioning between the layers.

-

Equilibration & Separation: Allow the mixture to equilibrate and the layers to separate, often aided by centrifugation.

-

Quantification: Measure the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical method (e.g., HPLC-UV).

-

Calculation: Calculate LogP (or LogD) using the formula: LogP = log([Concentration in Octanol] / [Concentration in Water]).[9]

Alternative Protocol (HPLC Method - OECD 117): This is a faster, less material-intensive method suitable for determining LogP values between 0 and 6.[8] It relies on correlating the compound's retention time on a reverse-phase HPLC column with the retention times of reference compounds with known LogP values.[10]

Diagram: Principle of LogP Determination

Caption: Partitioning principle for LogP measurement.

Ionization Constant (pKa)

Scientific Rationale: The pKa is the pH at which a compound is 50% ionized and 50% in its neutral form. The tertiary amine in this compound is expected to be basic, meaning it will be protonated (ionized) at low pH and neutral at high pH. The pKa value is critical as it dictates the charge state of the molecule at different physiological pHs, which in turn influences its solubility, absorption, and ability to interact with biological targets.

Experimental Protocol (Potentiometric Titration): This is a classic and highly accurate method for pKa determination.

-

Solution Preparation: Dissolve an accurately weighed amount of the compound in a solvent (e.g., water or a water/methanol mixture).

-

Titration: Slowly titrate the solution with a standardized acid (e.g., HCl) while continuously monitoring the pH with a calibrated pH meter.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve. Specialized software is often used for precise calculation.

Chemical Stability (ICH Q1A(R2))

Scientific Rationale: Assessing the chemical stability of a new drug substance is a mandatory regulatory requirement and is crucial for determining its shelf-life and appropriate storage conditions.[11][12] Stability studies identify degradation pathways and potential degradation products, which could have their own pharmacological or toxicological effects.[13]

Experimental Protocol (Forced Degradation & pH Stability): Forced degradation studies deliberately expose the compound to harsh conditions to accelerate decomposition.[13]

-

Condition Setup: Prepare solutions of the compound in a range of aqueous buffers (e.g., pH 2, 7, 10). Also, prepare solutions for oxidative (e.g., H2O2) and photolytic (exposure to UV/Vis light) stress testing.[13]

-

Incubation: Store the solutions at elevated temperatures (e.g., 40°C, 60°C) for a defined period (e.g., 1-4 weeks).[14]

-

Time-Point Analysis: At specified time points, withdraw aliquots from each solution.

-

Quantification: Analyze the aliquots using a stability-indicating HPLC method. This is an HPLC method capable of separating the parent compound from all potential degradation products.

-

Data Evaluation: Quantify the amount of the parent compound remaining and identify and quantify any major degradation products. The rate of degradation can then be calculated for each condition.

Diagram: pH-Dependent Stability Study Workflow

Caption: Workflow for a typical pH stability assessment study.

Safety and Handling

Based on available GHS information, this compound is classified as a hazardous substance.

GHS Classification:

-

Skin Corrosion/Irritation: Category 1C (Causes severe skin burns and eye damage).[2]

-

Serious Eye Damage/Eye Irritation: Category 1 (Causes serious eye damage).[2]

Handling Precautions:

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and safety goggles or a face shield.

-

Ventilation: Handle only in a well-ventilated area or a chemical fume hood.

-

Avoid Inhalation: Do not breathe dust, fumes, gas, mist, vapors, or spray.[2]

-

First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water for several minutes. Seek immediate medical attention.

Conclusion

While this compound is commercially available, it remains a poorly characterized entity. The experimental framework outlined in this guide provides a clear and robust pathway for its comprehensive physicochemical evaluation. By systematically determining its solubility, lipophilicity, ionization constant, and chemical stability using validated, industry-standard protocols, researchers can generate the essential data package required to make informed decisions in a drug discovery and development context. This rigorous, methodical approach ensures scientific integrity and provides the foundational knowledge necessary for any further investigation of this compound's potential.

References

- Partition coefficient octanol/water. (n.d.). Pesticide Registration Toolkit.

- ICH Guidelines For Stability Testing of New Drug Substance and Drug Products. (n.d.). Scribd.

- ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products.

- European Medicines Agency. (2025). ICH Q1 guideline on stability testing of drug substances and drug products.

- SNS Courseware. (n.d.). ICH STABILITY TESTING GUIDELINES.

- RAPS. (2025). ICH releases overhauled stability guideline for consultation.

- FILAB. (n.d.). Solubility testing in accordance with the OECD 105.

- Biotecnologie BT. (n.d.). Determination of the Partition Coefficient n-octanol/water.

- GOV.UK. (n.d.). Estimating the octanol-water partition coefficient for chemical substances.

- Alfa Chemistry. (n.d.). This compound.

- OECD. (2006). OECD GUIDELINES FOR THE TESTING OF CHEMICALS.

- Phytosafe. (n.d.). OECD 107, OECD 117 and OECD 123.

- OECD. (2009). OECD GUIDELINES FOR TESTING CHEMICALS.

- Analytice. (n.d.). OECD 105 - Water Solubility Test at 20°C.

- Situ Biosciences. (n.d.). OECD 105 - Water Solubility.

- PubChem. (n.d.). This compound.

- Mansouri, K., et al. (2019). Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing. PMC - NIH.

- Regulations.gov. (n.d.). TEST SUBSTANCE: DETERMINATION OF n-OCTANOL/WATER PARTITION COEFFICIENT.

- Canbipharm. (n.d.). This compound.

- Semantic Scholar. (2019). Rapid experimental measurements of physicochemical properties to inform models and testing.

- Royal Society of Chemistry. (2023). Chapter 1: Physicochemical Properties.

- ChemicalBook. (2022). This compound.

Sources

- 1. This compound | 500131-50-0 [chemicalbook.com]

- 2. This compound | C12H17F2N | CID 11820531 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 4. books.rsc.org [books.rsc.org]

- 5. filab.fr [filab.fr]

- 6. biotecnologiebt.it [biotecnologiebt.it]

- 7. OECD 107, OECD 117 and OECD 123 - Phytosafe [phytosafe.com]

- 8. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 9. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 10. downloads.regulations.gov [downloads.regulations.gov]

- 11. database.ich.org [database.ich.org]

- 12. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 13. snscourseware.org [snscourseware.org]

- 14. scribd.com [scribd.com]

An In-depth Technical Guide to N,N-Diethyl-alpha,alpha-difluoro-3-methylbenzylamine (DFMBA)

CAS Number: 500131-50-0

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N,N-Diethyl-alpha,alpha-difluoro-3-methylbenzylamine, commonly known as DFMBA, a versatile fluorinating agent in modern organic synthesis. This document delves into its chemical and physical properties, provides a detailed (though currently hypothetical, based on analogous reactions) synthesis protocol, and explores its primary applications with a focus on the mechanistic pathways of its fluorination reactions. Safety protocols, toxicological data, and key experimental procedures are also detailed to ensure its effective and safe utilization in a laboratory setting. The guide is intended to be a valuable resource for chemists engaged in the synthesis of fluorinated molecules for pharmaceutical and agrochemical research and development.

Introduction: The Emergence of DFMBA in Fluorine Chemistry

The strategic introduction of fluorine atoms into organic molecules is a cornerstone of modern drug discovery and materials science. Fluorination can profoundly alter a molecule's pharmacokinetic and physicochemical properties, including metabolic stability, lipophilicity, and binding affinity. This compound (DFMBA) has emerged as a valuable reagent in the synthetic chemist's toolbox for the selective introduction of fluorine. Classified as an α-fluoroalkylamine, DFMBA serves as a practical source of nucleophilic fluoride, offering a milder and often more selective alternative to traditional fluorinating agents. Its utility is particularly pronounced in the deoxyfluorination of alcohols and the geminal difluorination of aldehydes. This guide will provide an in-depth exploration of DFMBA, from its fundamental properties to its practical applications in complex molecule synthesis.

Physicochemical and Spectroscopic Data

A thorough understanding of a reagent's physical and chemical properties is paramount for its effective use. The key data for DFMBA are summarized below.

General Properties

| Property | Value | Reference(s) |

| CAS Number | 500131-50-0 | [1][2] |

| Molecular Formula | C₁₂H₁₇F₂N | [1] |

| Molecular Weight | 213.27 g/mol | [1] |

| Boiling Point | 234.3 °C at 760 mmHg | [1] |

| Density | 1.03 g/cm³ | [1] |

| Flash Point | 95.5 °C | [1] |

| Synonyms | DFMBA, N-[difluoro-(3-methylphenyl)methyl]-N-ethylethanamine | [1][3] |

Spectroscopic Characterization

-

¹H NMR: Expected signals would include a triplet and a quartet for the ethyl groups, a singlet for the methyl group on the aromatic ring, and multiplets for the aromatic protons. The proximity of the difluoromethyl group would likely influence the chemical shifts of the adjacent protons.

-

¹³C NMR: The spectrum would show characteristic peaks for the ethyl carbons, the aromatic methyl carbon, the aromatic carbons (with C-F coupling), and a triplet for the difluoromethyl carbon due to coupling with the two fluorine atoms.

-

¹⁹F NMR: A single signal, likely a triplet, would be expected due to coupling with the benzylic proton.

-

IR Spectroscopy: Key vibrational bands would be expected for C-H (aliphatic and aromatic), C-N, and C-F bonds. The presence of the aromatic ring would also give rise to characteristic absorptions.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak and fragmentation patterns consistent with the loss of ethyl groups and fluorine atoms.

Synthesis of this compound

A detailed, peer-reviewed synthesis protocol for DFMBA is not widely published. However, a plausible synthetic route can be designed based on established methodologies for the preparation of α,α-difluoroamines. The following protocol is a representative, hypothetical procedure.

Proposed Synthetic Pathway

The synthesis of DFMBA can be envisioned as a two-step process starting from 3-methylbenzaldehyde:

-

Conversion of the aldehyde to the corresponding gem-dibromide.

-

Nucleophilic substitution of the dibromide with diethylamine under conditions that favor the formation of the difluoroamine.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 1-(Dibromomethyl)-3-methylbenzene

-

To a stirred solution of 3-methylbenzaldehyde (1 equivalent) in a suitable solvent such as dichloromethane, add phosphorus tribromide (1.1 equivalents) dropwise at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Slowly add bromine (1.1 equivalents) to the reaction mixture, maintaining the temperature below 30 °C.

-

Stir the reaction for an additional 12-16 hours at room temperature.

-

Quench the reaction by carefully pouring it into an ice-cold solution of sodium bisulfite.

-

Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude gem-dibromide, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

-

In a flame-dried flask under an inert atmosphere, dissolve the crude 1-(dibromomethyl)-3-methylbenzene (1 equivalent) in an aprotic solvent such as acetonitrile.

-

Add spray-dried potassium fluoride (3-4 equivalents) to the solution.

-

Add diethylamine (2.5 equivalents) dropwise to the suspension.

-

Heat the reaction mixture to reflux (approximately 80-90 °C) and monitor the reaction progress by GC-MS.

-

Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to afford this compound.

Mechanism of Fluorination

DFMBA functions as a deoxyfluorinating agent, replacing hydroxyl groups with fluorine. The reaction is believed to proceed through an SN2-type mechanism.

The reaction is initiated by the nucleophilic attack of the alcohol's oxygen atom on the electrophilic carbon of DFMBA, leading to the formation of an intermediate. Subsequently, a fluoride ion, either from an external source or generated in situ, acts as a nucleophile, attacking the carbon atom attached to the oxygen in a backside fashion, resulting in the formation of the alkyl fluoride and an amide byproduct. This SN2-like pathway explains the inversion of stereochemistry often observed in the fluorination of chiral alcohols.

Applications in Organic Synthesis

DFMBA has proven to be a valuable reagent for a variety of fluorination reactions.

Deoxyfluorination of Alcohols

One of the primary applications of DFMBA is the conversion of primary and secondary alcohols to their corresponding alkyl fluorides. This transformation is particularly useful in the synthesis of fluorinated carbohydrates and nucleosides.

Typical Experimental Protocol: Fluorination of 1,2:3,4-di-O-isopropylidene-α-D-galactopyranose

-

In a PFA tube, combine 1,2:3,4-di-O-isopropylidene-α-D-galactopyranose (0.5 mmol), this compound (1 mmol), and heptane (1 mL).

-

Connect the tube to a reflux condenser situated outside a domestic microwave oven.

-

Subject the reaction mixture to microwave irradiation for 20 minutes, ensuring vigorous reflux.

-

After cooling, pour the reaction mixture into an aqueous sodium bicarbonate solution and extract with diethyl ether (3 times).

-

Combine the organic layers, dry over magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (hexane-ether) to yield 6-deoxy-6-fluoro-1,2:3,4-di-O-isopropylidene-α-D-galactopyranose.

Synthesis of Geminal Difluorides from Aldehydes

DFMBA can also be employed for the conversion of aldehydes into geminal difluorides, a functional group of increasing importance in medicinal chemistry.

Synthesis of Heterocyclic and Bicyclic Compounds

The reactivity of DFMBA can be harnessed for the facile synthesis of various heterocyclic and bicyclic compounds through intramolecular cyclization reactions that are accompanied by the elimination of its fluorine groups.

Safety and Toxicology

As with any chemical reagent, proper handling and awareness of the potential hazards of DFMBA are crucial.

GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 1C | H314: Causes severe skin burns and eye damage |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage |

Data sourced from PubChem.

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Work in a well-ventilated fume hood to minimize inhalation exposure.

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile), a lab coat, and closed-toe shoes.

-

Respiratory Protection: If working outside a fume hood or if there is a risk of aerosol generation, use a NIOSH-approved respirator with an appropriate cartridge.

-

Toxicological Profile

Detailed toxicological studies on DFMBA are not extensively available in the public domain. However, based on its chemical structure and reactivity, it should be treated as a corrosive and potentially toxic compound. The primary routes of exposure are inhalation, ingestion, and skin/eye contact. Ingestion can cause severe damage to the gastrointestinal tract. Skin and eye contact will likely result in severe burns. Inhalation may cause respiratory tract irritation and burns. Due to the lack of comprehensive data, it is prudent to handle DFMBA with a high degree of caution and to minimize all potential exposures. For a related compound, N,N-diethyl-3-methylbenzamide (DEET), extensive toxicological data is available and indicates low acute toxicity, but this should not be directly extrapolated to DFMBA due to the presence of the reactive difluoromethyl group.[4][5]

Conclusion

This compound is a valuable and versatile fluorinating agent with significant applications in modern organic synthesis. Its ability to selectively fluorinate alcohols and aldehydes under relatively mild conditions makes it an attractive alternative to more traditional and often harsher fluorinating reagents. While a comprehensive understanding of its toxicological profile and a standardized synthesis protocol are still areas for further investigation, the existing literature clearly demonstrates its utility for the synthesis of complex fluorinated molecules. As the demand for novel fluorinated compounds in the pharmaceutical and agrochemical industries continues to grow, the importance of reagents like DFMBA is set to increase. This guide provides a solid foundation for researchers and scientists to safely and effectively incorporate DFMBA into their synthetic strategies.

References

- Fluorine Notes. (2021). α-Fluoroalkylamines, their properties and application as sources of nucleophilic fluoride ion. Fluorine Notes, 1(134).

- Alcohols to Alkyl Fluorides, Part 3: Fluoroalkylamines. (2020). YouTube.

- Brigaud, T., et al. (2016).

- Tokyo Chemical Industry Co., Ltd. (2012). Selective Fluorination of Hydroxy Group using DFMBA. TCI Mail, 150.

- Organic Syntheses Procedure. (n.d.).

- Minnesota Department of Health. (2013). Toxicological Summary for N, N-Diethyl-3-methylbenzamide (DEET): CAS: 134-62-3.

- Advances in Continuous Flow Fluorination Reactions. (n.d.).

- AZoM. (2019). 1H, 19F, and 13C Analysis in Under Two Minutes.

- Regulations.gov. (2024). DEET (N,N-diethyl-3-methylbenzamide). Revised Combined Human Health Scoping Document/Draft.

- National Center for Biotechnology Information. (n.d.). Recent Advances on Fluorine Chemistry. PubMed Central.

- The Royal Society of Chemistry. (n.d.).

- Santa Cruz Biotechnology. (n.d.). 3-Fluoro-2-methylbenzaldehyde.

- National Center for Biotechnology Information. (n.d.). 4-Fluoro-3-methylbenzaldehyde. PubChem.

- Organic Syntheses Procedure. (n.d.). (R,R)- and (S,S)-N,N'-Dimethyl-1,2-Diphenylethylene-1,2-Diamine.

- ResearchGate. (n.d.). Synthesis of N,N‐diethylbenzamide (3 nf) from triethylamine and benzoic anhydride.

- MDPI. (n.d.). N,N-Diethyl-3-methylbenzamide.

- Alfa Chemistry. (n.d.). CAS 500131-50-0 this compound.

- ChemicalBook. (2022). This compound | 500131-50-0.

- 13C NMR Spectroscopy. (n.d.).

- Biosynth. (n.d.). 2,4-Difluoro-3-methylbenzaldehyde | 847502-88-9.

- National Center for Biotechnology Information. (n.d.). 3-Methylbenzaldehyde. PubChem.

- National Institute of Standards and Technology. (n.d.). Benzaldehyde, 3-methyl-. NIST Chemistry WebBook.

- SpectraBase. (n.d.). A-Methyl-benzylamine - Optional[13C NMR] - Chemical Shifts.

- ChemicalBook. (n.d.). 500131-50-0 CAS Manufactory.

- 参比制剂. (n.d.). 500131-50-0|this compound.

- ResearchGate. (2025). (PDF) N,N-Diethyl-3-methylbenzamide.

- The Good Scents Company. (n.d.). benzaldehyde diethyl acetal (diethoxymethyl)benzene.

- Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for DEET (N,N-diethyl-meta-toluamide).

- MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.

- ChemRxiv. (2025).

Sources

A Technical Guide to the Spectroscopic Characterization of 2,6-Difluoro-4-methoxybenzoic Acid (DFMBA)

Introduction

2,6-Difluoro-4-methoxybenzoic acid (DFMBA) is a halogenated aromatic carboxylic acid with potential applications in medicinal chemistry and materials science. Its structural features, including the electron-withdrawing fluorine atoms and the electron-donating methoxy group, create a unique electronic environment that makes it a valuable building block in the synthesis of novel compounds.[1] Accurate and comprehensive characterization of DFMBA is paramount for its effective use, and spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for confirming its identity, purity, and structure.

This in-depth technical guide provides a detailed overview of the spectroscopic data for DFMBA. It is designed for researchers, scientists, and drug development professionals who require a thorough understanding of the characterization of this compound. The guide will delve into the interpretation of NMR, IR, and MS data, offering insights into the relationship between the molecular structure of DFMBA and its spectroscopic signatures.

Molecular and Physical Properties

A summary of the key molecular and physical properties of DFMBA is provided in the table below.

| Property | Value | Source |

| IUPAC Name | 2,6-difluoro-4-methoxybenzoic acid | PubChem[2] |

| Molecular Formula | C₈H₆F₂O₃ | Sigma-Aldrich[3] |

| Molecular Weight | 188.13 g/mol | Sigma-Aldrich[3] |

| CAS Number | 123843-65-2 | Sigma-Aldrich[3] |

| Appearance | Powder | Sigma-Aldrich[3] |

| Melting Point | 184-188 °C | Sigma-Aldrich[3] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. By observing the behavior of atomic nuclei in a magnetic field, we can deduce the connectivity of atoms and the electronic environment of different parts of the molecule.

Molecular Structure of DFMBA for NMR Analysis

To facilitate the discussion of the NMR data, the atoms in the DFMBA molecule are numbered as shown in the following diagram.

Caption: Numbered structure of 2,6-Difluoro-4-methoxybenzoic acid.

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum of DFMBA is expected to be relatively simple, showing signals for the aromatic protons, the methoxy protons, and the carboxylic acid proton.

-

Aromatic Protons (H-3, H-5): Due to the symmetry of the molecule, the two aromatic protons are chemically equivalent. They are expected to appear as a triplet due to coupling with the two adjacent fluorine atoms. The electron-donating methoxy group will shield these protons, while the ortho-fluorine atoms will have a deshielding effect. A predicted chemical shift is in the range of δ 6.6-6.8 ppm .

-

Methoxy Protons (-OCH₃): The three protons of the methoxy group are equivalent and will appear as a sharp singlet. Their chemical shift is predicted to be around δ 3.8-4.0 ppm .

-

Carboxylic Acid Proton (-COOH): The carboxylic acid proton is highly deshielded and typically appears as a broad singlet. Its chemical shift can vary depending on the solvent and concentration, but it is expected in the range of δ 10.0-13.0 ppm .

¹³C NMR Spectroscopy (Predicted)

The proton-decoupled ¹³C NMR spectrum of DFMBA will show distinct signals for each unique carbon atom. The chemical shifts are influenced by the electronegativity of the substituents and resonance effects.

-

Carboxylic Carbon (C-7): This carbon is highly deshielded due to the two attached oxygen atoms and is expected to have a chemical shift in the range of δ 165-170 ppm .

-

Aromatic Carbons:

-

C-4: This carbon, attached to the electron-donating methoxy group, will be significantly shielded. Its signal is predicted to be around δ 160-165 ppm . The direct attachment to oxygen causes a downfield shift.

-

C-2 and C-6: These carbons are directly bonded to fluorine, which will cause a large downfield shift and will appear as a doublet due to one-bond carbon-fluorine coupling. The predicted chemical shift is in the range of δ 160-165 ppm (d, ¹JCF ≈ 240-260 Hz) .

-

C-1: This carbon, attached to the carboxylic acid group, will be deshielded. Its signal is expected around δ 110-115 ppm .

-

C-3 and C-5: These carbons are equivalent and will be shielded by the methoxy group. They will likely appear as a triplet due to two-bond coupling with the adjacent fluorine atoms. The predicted chemical shift is in the range of δ 100-105 ppm (t, ²JCF ≈ 20-30 Hz) .

-

-

Methoxy Carbon (C-10): The carbon of the methoxy group is expected to have a chemical shift around δ 55-60 ppm .

¹⁹F NMR Spectroscopy (Predicted)

Fluorine-19 is a highly sensitive nucleus for NMR spectroscopy.[4] In DFMBA, the two fluorine atoms are chemically equivalent due to the molecule's symmetry.

-

Fluorine Atoms (F-14, F-15): A single signal is expected for the two fluorine atoms. Aromatic fluorine chemical shifts can vary, but for a 2,6-difluoro substituted aromatic ring, a chemical shift in the range of δ -105 to -115 ppm (relative to CFCl₃) is a reasonable prediction. This signal may appear as a triplet due to coupling with the two meta-protons (H-3 and H-5).

Summary of Predicted NMR Data

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Assignment |

| ¹H | 10.0 - 13.0 | br s | -COOH |

| 6.6 - 6.8 | t | H-3, H-5 | |

| 3.8 - 4.0 | s | -OCH₃ | |

| ¹³C | 165 - 170 | s | C-7 (C=O) |

| 160 - 165 | s | C-4 | |

| 160 - 165 | d, ¹JCF ≈ 240-260 Hz | C-2, C-6 | |

| 110 - 115 | s | C-1 | |

| 100 - 105 | t, ²JCF ≈ 20-30 Hz | C-3, C-5 | |

| 55 - 60 | s | C-10 (-OCH₃) | |

| ¹⁹F | -105 to -115 | t | F-14, F-15 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. An Attenuated Total Reflectance (ATR) IR spectrum of DFMBA is available from PubChem.[2]

Interpretation of Key IR Absorption Bands

-

O-H Stretch (Carboxylic Acid): A very broad absorption band is expected in the region of 2500-3300 cm⁻¹ , which is characteristic of the hydrogen-bonded O-H stretching vibration in a carboxylic acid dimer.

-

C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹. Aliphatic C-H stretching from the methoxy group is expected in the 2850-3000 cm⁻¹ region.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band corresponding to the carbonyl stretch of the carboxylic acid is expected around 1680-1710 cm⁻¹ .

-

C=C Stretch (Aromatic): Aromatic ring skeletal vibrations typically show several bands in the 1450-1600 cm⁻¹ region.

-

C-O Stretch: Two C-O stretching vibrations are expected: one for the carboxylic acid (around 1210-1320 cm⁻¹ ) and another for the aryl-alkyl ether of the methoxy group (around 1000-1075 cm⁻¹ for the C-O-C asymmetric stretch and 1200-1275 cm⁻¹ for the aryl-O stretch).

-

C-F Stretch: A strong absorption band due to the C-F stretching vibration is expected in the range of 1100-1400 cm⁻¹ .

Principal IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad, Strong | O-H stretch (Carboxylic acid dimer) |

| 2850-3000 | Medium | C-H stretch (methoxy) |

| 1680-1710 | Strong, Sharp | C=O stretch (Carboxylic acid) |

| 1450-1600 | Medium-Strong | C=C stretch (Aromatic ring) |

| 1200-1320 | Strong | C-O stretch (Carboxylic acid and Aryl ether) |

| 1100-1400 | Strong | C-F stretch |

| 1000-1075 | Medium | C-O-C stretch (Ether) |

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. The predicted mass spectrometry data for DFMBA is available from PubChemLite.[5]

Predicted Mass Spectrometry Data

-

Molecular Ion (M⁺): The monoisotopic mass of DFMBA (C₈H₆F₂O₃) is 188.0285 Da.[2] Therefore, the molecular ion peak [M]⁺ is expected at m/z 188 .

-

Common Adducts: In electrospray ionization (ESI), common adducts are often observed:

-

[M+H]⁺: m/z 189.03578

-

[M+Na]⁺: m/z 211.01772

-

[M-H]⁻: m/z 187.02122

-

-

Fragmentation Patterns: While experimental fragmentation data is unavailable, common fragmentation pathways for benzoic acids include the loss of water (-18 Da) and the loss of the carboxyl group (-45 Da).

Summary of Predicted m/z Values

| m/z | Ion |

| 189.03578 | [M+H]⁺ |

| 211.01772 | [M+Na]⁺ |

| 187.02122 | [M-H]⁻ |

| 188.0285 | [M]⁺ |

Experimental Protocols

To ensure the acquisition of high-quality spectroscopic data, the following experimental protocols are recommended.

General Spectroscopic Analysis Workflow

Caption: A generalized workflow for the spectroscopic characterization of a compound like DFMBA.

NMR Data Acquisition

-

Sample Preparation: Accurately weigh 5-10 mg of DFMBA and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆) in a clean, dry NMR tube. Ensure the sample is fully dissolved.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

-

¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C. A relaxation delay of 2-5 seconds is recommended for quantitative analysis.

-

¹⁹F NMR: Acquire a one-dimensional fluorine spectrum. ¹⁹F is a highly sensitive nucleus, so fewer scans are typically needed. A reference standard such as CFCl₃ should be used for accurate chemical shift referencing.

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

IR Data Acquisition

-

Sample Preparation: For ATR-IR, place a small amount of the solid DFMBA powder directly onto the ATR crystal. Ensure good contact between the sample and the crystal.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Background Scan: Before analyzing the sample, acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and water vapor).

-

Sample Scan: Acquire the spectrum of the DFMBA sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is usually collected over a range of 4000 to 400 cm⁻¹.

-

Data Processing: The software will automatically subtract the background spectrum from the sample spectrum. The resulting spectrum should be analyzed for the characteristic absorption bands of the functional groups.

Mass Spectrometry Data Acquisition

-

Sample Preparation: Prepare a dilute solution of DFMBA (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile. Further dilute this stock solution to a final concentration of approximately 1-10 µg/mL for infusion or injection.

-

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source. A high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap is recommended for accurate mass measurements.

-

Data Acquisition: Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min). Acquire spectra in both positive and negative ion modes to observe protonated ([M+H]⁺) and deprotonated ([M-H]⁻) molecules, respectively.

-

Data Analysis: Analyze the resulting mass spectra to identify the molecular ion and any adducts or fragments. Use the accurate mass measurement to confirm the elemental composition of the parent ion.

Conclusion

The spectroscopic characterization of 2,6-Difluoro-4-methoxybenzoic acid provides a comprehensive fingerprint for its identification and quality control. The predicted NMR spectra offer a detailed map of the proton, carbon, and fluorine environments within the molecule. The IR spectrum confirms the presence of the key functional groups, namely the carboxylic acid, methoxy group, and carbon-fluorine bonds. Mass spectrometry provides unambiguous confirmation of the molecular weight and elemental composition. Together, these techniques provide a robust analytical dataset for researchers and scientists working with this important chemical entity.

References

-

PubChem. 2,6-Difluoro-4-methoxybenzoic acid. [Link]

-

Amerigo Scientific. 2,6-Difluoro-4-methoxybenzoic acid (97%). [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0032606). [Link]

-

PubChemLite. 2,6-difluoro-4-methoxybenzoic acid (C8H6F2O3). [Link]

-

SciELO. Article. [Link]

-

Magnetic Resonance in Chemistry. Carbon-13 chemical shift assignments of derivatives of benzoic acid. [Link]

-

University of California, Santa Barbara. 19F Chemical Shifts and Coupling Constants. [Link]

-

University of Wisconsin-Madison. 19F NMR Reference Standards. [Link]

-

University of Ottawa. 19Flourine NMR. [Link]

-

PhytoBank. 1H NMR Spectrum (PHY0038955). [Link]

-

ResearchGate. Synthesis of 2,6-difluoro-4-hydroxybenzonitrile. [Link]

-

The Royal Society of Chemistry. Supplementary data for - The Royal Society of Chemistry. [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, DMSO, experimental) (HMDB0000500). [Link]

-

National Institutes of Health. 19F Nuclear Magnetic Resonance as a Tool To Investigate Microbial Degradation of Fluorophenols to Fluorocatechols and Fluoromuconates. [Link]

-

Reddit. 1H NMR of 4-methoxybenzoic acid - what could the peak at 1.18 be? : r/chemhelp. [Link]

-

Doc Brown's Chemistry. The C-13 NMR spectrum of benzoic acid. [Link]

Sources

- 1. 2,6-Difluoro-4-methoxybenzoic Acid | High Purity [benchchem.com]

- 2. 2,6-Difluoro-4-methoxybenzoic acid | C8H6F2O3 | CID 2778228 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,6-二氟-4-甲氧基苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.cn]

- 4. 19Flourine NMR [chem.ch.huji.ac.il]

- 5. PubChemLite - 2,6-difluoro-4-methoxybenzoic acid (C8H6F2O3) [pubchemlite.lcsb.uni.lu]

A Comprehensive Technical Guide to the Thermal Stability and Decomposition of 2,6-Difluoro-N-methoxybenzamide (DFMBA)

Foreword: Proactive Stability Assessment in Modern Drug Development

In the landscape of pharmaceutical development, understanding the intrinsic properties of a drug candidate is paramount to ensuring its safety, efficacy, and viability. Among these properties, thermal stability is a critical attribute that dictates a molecule's robustness during manufacturing, storage, and ultimately, its shelf-life. This guide provides an in-depth exploration of the thermal stability and decomposition profile of 2,6-Difluoro-N-methoxybenzamide (DFMBA), a compound representative of a class of molecules with significant potential in medicinal chemistry. Our focus is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to rigorously assess the thermal behavior of such candidates. By moving beyond mere procedural descriptions, we delve into the causality behind experimental choices, fostering a proactive rather than a reactive approach to stability challenges.

Introduction to DFMBA and the Imperative of Thermal Stability

2,6-Difluoro-N-methoxybenzamide (DFMBA) is a fluorinated aromatic compound with a chemical structure that suggests its potential as a key intermediate in the synthesis of novel therapeutic agents. The presence of the difluoro-substituted benzene ring can enhance metabolic stability and binding affinity, while the N-methoxyamide moiety offers unique chemical handles for further molecular elaboration.

The purpose of thermal stability testing is to provide evidence on how the quality of a drug substance varies with time under the influence of temperature.[1] This is not merely a regulatory checkbox but a fundamental aspect of risk assessment. An unstable compound can lead to:

-

Loss of Potency: Degradation of the active pharmaceutical ingredient (API) results in a lower effective dose.

-

Formation of Toxic Impurities: Decomposition products may have undesirable toxicological profiles.

-

Alteration of Physicochemical Properties: Changes in crystallinity, solubility, and bioavailability can impact the drug product's performance.

-

Safety Hazards: Rapid, exothermic decomposition can pose significant risks of thermal runaway events in a manufacturing setting.[2][3][4]

The International Council for Harmonisation (ICH) guideline Q1A(R2) provides a framework for stability testing of new drug substances and products, underscoring the global regulatory expectation for thorough thermal stability assessment.[1][5][6][7][8]

Theoretical Underpinnings of DFMBA Decomposition

While specific experimental data on DFMBA is not extensively published, we can infer potential decomposition pathways based on the known chemistry of related N-alkoxyamides and benzamides. The thermal decomposition of N,N-dialkoxyamides has been shown to proceed via homolysis of the N-O bond to form alkoxyamidyl and alkoxyl free radicals.[9][10]

A plausible primary decomposition pathway for DFMBA could involve the homolytic cleavage of the N-OCH₃ bond, which is often the weakest bond in such structures.

graph Decomposition_Pathway {

graph [rankdir="LR", splines=ortho, nodesep=0.5];

node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"];

edge [color="#5F6368", fontname="Arial", fontsize=10];

DFMBA [label="2,6-Difluoro-N-methoxybenzamide (DFMBA)"];

TransitionState [label="Heat (Δ)", shape=plaintext, fontcolor="#EA4335"];

Radicals [label="2,6-Difluorobenzoyl Radical + Methoxy Radical"];

Products1 [label="Further Decomposition Products\n(e.g., 2,6-Difluorobenzaldehyde, Methane, etc.)"];

DFMBA -> TransitionState [arrowhead=none];

TransitionState -> Radicals [label="Homolytic Cleavage\nof N-O Bond"];

Radicals -> Products1;

}

Caption: Experimental workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[11] It is used to detect thermal events such as melting, crystallization, glass transitions, and exothermic or endothermic decomposition processes.[12][13][14][15]

Experimental Protocol: DSC of DFMBA

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified standard (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of DFMBA into a hermetically sealed aluminum pan. An empty, sealed pan is used as the reference.

-

Atmosphere: Maintain an inert atmosphere (e.g., nitrogen) within the DSC cell.

-

Temperature Program:

-

Equilibrate at a sub-ambient temperature (e.g., 0 °C) to establish a stable baseline.

-

Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature beyond any expected thermal events.

-

Data Analysis:

-

Plot heat flow (mW) versus temperature (°C).

-

Identify and integrate peaks to determine the melting point (Tm), enthalpy of fusion (ΔHf), and the onset temperature and enthalpy of any exothermic or endothermic events.

```dot

graph DSC_Workflow {

graph [rankdir="TB", splines=ortho, nodesep=0.5];

node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"];

edge [color="#4285F4", fontname="Arial", fontsize=10];

Start [label="Start: DSC Analysis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Calibrate [label="Calibrate Instrument (Indium)"];

PrepareSample [label="Prepare & Seal DFMBA Sample"];

Setup [label="Set Atmosphere (N₂) & Temperature Program"];

Run [label="Execute DSC Run"];

Analyze [label="Analyze Thermogram for Thermal Events"];

Report [label="Report T_m, ΔH_f, & Decomposition Exotherm", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

Start -> Calibrate;

Calibrate -> PrepareSample;

PrepareSample -> Setup;

Setup -> Run;

Run -> Analyze;

Analyze -> Report;

}

Sources

- 1. database.ich.org [database.ich.org]

- 2. thermalhazardtechnology.com [thermalhazardtechnology.com]

- 3. belmontscientific.com [belmontscientific.com]

- 4. Accelerating Rate Calorimetry (ARC) - Prime Process Safety Center [primeprocesssafety.com]

- 5. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 6. Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS | PPTX [slideshare.net]

- 7. Q1A(R2) Stability Testing of New Drug Substances and Products | FDA [fda.gov]

- 8. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 9. Synthesis and thermal decomposition of N,N-dialkoxyamides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Synthesis and thermal decomposition of N,N-dialkoxyamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. akjournals.com [akjournals.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. ERIC - EJ820741 - Introduction of Differential Scanning Calorimetry in a General Chemistry Laboratory Course: Determination of Thermal Properties of Organic Hydrocarbons, Journal of Chemical Education, 2007-Mar [eric.ed.gov]

N,N-Diethyl-alpha,alpha-difluoro-3-methylbenzylamine safety and handling procedures

An In-Depth Technical Guide to the Safe Handling of N,N-Diethyl-alpha,alpha-difluoro-3-methylbenzylamine (DFMBA)

Introduction

This compound, commonly referred to as DFMBA, is a specialized fluorinating agent utilized in complex organic synthesis. Its utility lies in the reactivity of the geminal fluorine atoms, which can be selectively transferred to hydroxyl groups, a crucial transformation in the development of novel pharmaceutical and agrochemical compounds. However, the very features that make DFMBA a valuable reagent—its inherent reactivity and its benzylamine scaffold—also necessitate a rigorous and well-understood set of safety and handling protocols.

This guide is intended for researchers, chemists, and drug development professionals who handle DFMBA. It moves beyond a simple recitation of standard safety data to provide a deeper, mechanistic understanding of the hazards involved. By explaining the causality behind the required safety procedures, this document aims to empower scientific staff to work confidently and safely with this reactive molecule.

Compound Identification and Physicochemical Properties

Accurate identification is the foundation of chemical safety. The properties of DFMBA dictate its specific handling, storage, and emergency response requirements.

Table 1: Compound Identification

| Identifier | Data |

|---|---|

| IUPAC Name | N-[difluoro-(3-methylphenyl)methyl]-N-ethylethanamine[1] |

| Common Name | This compound |

| Synonyms | DFMBA, N-[Difluoro(m-tolyl)methyl]-N-ethylethanamine[1][2] |

| CAS Number | 500131-50-0[1][2][3] |

| Molecular Formula | C₁₂H₁₇F₂N[1][4] |

| Molecular Weight | 213.27 g/mol [1][4] |

Table 2: Physicochemical Properties

| Property | Value | Rationale for Safety Concern |

|---|---|---|

| Boiling Point | 234 °C[4] | Low volatility at room temperature, but vapor pressure will increase significantly upon heating. |

| Density | 1.030 g/cm³[4] | Similar to water; will not readily float on aqueous spill cleanup solutions. |

| Flash Point | 96 °C[4] | Classified as a combustible liquid.[5] Requires storage away from ignition sources.[6] |

Hazard Assessment: A Mechanistic Approach

The toxicological profile of DFMBA is best understood by considering the contributions of its core chemical structures: the benzylamine framework and the reactive α,α-difluoro group.

GHS Classification

According to notifications submitted to the European Chemicals Agency (ECHA), DFMBA is classified as a substance that demands the highest level of caution for dermal and ocular exposure.[1]

Table 3: GHS Hazard Classification for DFMBA

| Hazard Class | Hazard Code | Signal Word | Hazard Statement |

|---|---|---|---|

| Skin Corrosion/Irritation | Skin Corr. 1C | Danger | H314: Causes severe skin burns and eye damage[1] |

| Serious Eye Damage/Irritation | Eye Dam. 1 | Danger | H318: Causes serious eye damage[1] |

Causality of Hazards

-

The Benzylamine Core: Benzylamines as a class are known to be corrosive and alkaline.[5][7][8] This property is the primary driver of the H314 classification. Contact with skin or mucous membranes can lead to severe chemical burns.[7][8] Ingestion is particularly dangerous, with the potential to cause burns throughout the gastrointestinal tract, leading to perforation in severe cases.[7][9] Inhalation of vapors, especially if heated, can irritate the nose, throat, and lungs.[8]

-

The α,α-Difluoro Moiety: This functional group is the source of DFMBA's synthetic utility as a fluorinating agent. This reactivity implies that the molecule is designed to react with nucleophiles, such as the hydroxyl groups present in biological systems. While this is a targeted reaction in a synthetic protocol, uncontrolled exposure can lead to indiscriminate reactions with tissues. Furthermore, in the event of a fire, fluorinated organic compounds may decompose to release highly toxic and corrosive gases, including hydrogen fluoride (HF).[9]

Table 4: Summary of Health Hazards by Exposure Route

| Exposure Route | Primary Hazard | Symptoms & Effects |

|---|---|---|

| Skin Contact | Severe Burns / Corrosion | Immediate pain, redness, blistering, and deep tissue damage.[1] |

| Eye Contact | Severe Eye Damage | Extreme irritation, pain, and corneal burns leading to permanent vision loss.[1] |

| Inhalation | Respiratory Irritation | Irritation of the nose and throat; higher concentrations may cause coughing, shortness of breath, and potentially pulmonary edema.[8] |

| Ingestion | Gastrointestinal Burns | Severe pain, swelling, damage to delicate tissues, and danger of esophageal or stomach perforation.[7][9] |

Exposure Control and Personal Protective Equipment (PPE)

A multi-layered approach is essential to minimize the risk of exposure. This involves a combination of engineering controls and robust personal protective equipment.

Hierarchy of Controls

The most effective safety strategies prioritize engineering solutions to remove the hazard at its source, with PPE serving as the final, critical barrier.

Caption: Hierarchy of controls for mitigating DFMBA exposure risks.

Engineering Controls

-

Fume Hood: All manipulations of DFMBA, including weighing, transferring, and use in reactions, must be conducted inside a certified chemical fume hood with a face velocity appropriate for handling corrosive materials.

-

Ventilation: Ensure the laboratory has adequate general ventilation to prevent the accumulation of vapors in the case of an unforeseen release.

-

Safety Equipment: An operational safety shower and eyewash station must be immediately accessible in the work area.

Personal Protective Equipment (PPE)

The selection of PPE must be based on the "severe burns" classification.[1]

-

Eye and Face Protection: Chemical splash goggles in combination with a full-face shield are mandatory. Standard safety glasses are insufficient.

-

Hand Protection: Wear heavy-duty, chemical-resistant gloves. Nitrile gloves may be suitable for incidental contact, but butyl or neoprene gloves should be considered for extended handling or in case of a spill. Always consult the glove manufacturer's resistance chart.

-

Body Protection: A flame-resistant lab coat must be worn and fully buttoned. For larger-scale operations (>50 mL), a chemically resistant apron is also required. Ensure legs and feet are fully covered with long pants and closed-toe shoes.

-

Respiratory Protection: Not typically required when working within a certified fume hood. However, if there is a risk of exposure outside the hood, a NIOSH-approved respirator with cartridges for organic vapors and acid gases would be necessary.

Safe Handling and Storage Protocols

Adherence to strict protocols is critical to prevent accidental exposure and maintain the integrity of the reagent.

General Handling Protocol

-

Preparation: Before handling, ensure the fume hood is operational, all required PPE is donned correctly, and spill cleanup materials are readily available.

-

Aliquotting: When transferring the liquid, use a glass syringe or a cannula. Avoid pouring, which can cause splashing. Work slowly and deliberately.

-

Heating: If the protocol requires heating, use a well-controlled heating mantle or oil bath with temperature feedback. Never heat DFMBA in a sealed container.

-

Post-Handling: After use, securely cap the container. Decontaminate any surfaces that may have come into contact with the chemical. Remove gloves using a technique that avoids skin contact and dispose of them as hazardous waste. Wash hands thoroughly with soap and water.

Storage

-

Store DFMBA in a cool, dry, and well-ventilated area designated for corrosive materials.[6][10]

-

Keep the container tightly sealed to prevent moisture ingress and vapor escape.[6]

-

Store away from incompatible materials.

Incompatible Materials

-

Strong Oxidizing Agents: Can lead to violent reactions.

-

Strong Acids and Bases: Can cause vigorous, exothermic reactions.[10]

-

Strong Reducing Agents: May react unpredictably.[10]

Emergency Procedures and First Aid

Immediate and correct action is vital in the event of an exposure.

For ALL exposures, seek immediate medical attention after initiating first aid.

First Aid Measures

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing.[11] Use the safety shower if the contact area is large.

-

Eye Contact: Immediately and continuously flush eyes with water for at least 15-20 minutes, holding the eyelids open.[11][12] Use an eyewash station. Do not delay in seeking ophthalmological evaluation.

-

Inhalation: Move the affected person to fresh air immediately.[11] If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration.

-

Ingestion: DO NOT INDUCE VOMITING. [9] If the person is conscious and able to swallow, have them rinse their mouth with water and drink one or two glasses of water to dilute the chemical. The corrosive nature of the substance means vomiting will re-expose the esophagus and mouth to damage.[7][9]

Accidental Release Measures

-

Evacuate all non-essential personnel from the immediate area.

-

Wearing full PPE, contain the spill using an inert absorbent material such as vermiculite or sand.

-

Carefully collect the absorbed material into a labeled, sealed container for hazardous waste disposal.

-

Decontaminate the spill area with a suitable cleaning agent.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[9]

-

Hazardous Combustion Products: Be aware that fires involving DFMBA can produce toxic gases, including oxides of nitrogen (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and highly corrosive hydrogen fluoride (HF).[9]

-

Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.

Waste Disposal

All DFMBA waste, including empty containers and contaminated materials (gloves, absorbent), must be disposed of as hazardous chemical waste.[6] Follow all local, state, and federal regulations. Never dispose of DFMBA down the drain.

Conclusion

This compound is a powerful synthetic tool, but its utility is matched by its significant hazards. As a corrosive benzylamine containing a reactive difluorinated carbon, it demands the utmost respect and care in its handling. By understanding the chemical principles behind its hazards and rigorously applying the engineering controls, personal protective equipment, and handling protocols outlined in this guide, researchers can mitigate the risks and utilize this valuable reagent safely and effectively.

References

-

Safety Data Sheet: (benzylamine)trifluoroboron. Chemos GmbH&Co.KG.

-

SAFETY DATA SHEET - N-Methylbenzylamine. Merck Millipore.

-

SAFETY DATA SHEET - N,N-Diethyl-m-toluamide. Fisher Scientific.

-

N,N-Diethyl-3-methylbenzamide. MDPI.

-

SAFETY DATA SHEET - 3,5-Bis(trifluoromethyl)benzylamine. Fisher Scientific.

-

SAFETY DATA SHEET - Benzylamine. Sigma-Aldrich.

-

Benzylamine Safety Data Sheet. Santa Cruz Biotechnology.

-

Hazardous Substance Fact Sheet: Benzyl Dimethylamine. New Jersey Department of Health.

-

Material Safety Data Sheet - DL-α-Methylbenzylamine. Harper College.

-

Selective Fluorination of Hydroxy Group using DFMBA. Tokyo Chemical Industry (TCI).

-

This compound Compound Summary. PubChem, National Center for Biotechnology Information.

-

This compound Product Page. Alfa Chemistry.

-

This compound Product Page. ChemicalBook.

-

Divergent reactivity profile of α,α‐difluoroenolates. ResearchGate.

-

A new method for the synthesis of N,N-diethyl-m-methylbenzamide. ResearchGate.

-

Synthesis of α,α-Difluoro-β-amino Amides using Aldimines and Bromodifluoroacetamides via Zinc-Promoted Reformatsky Reaction. ChemRxiv, Cambridge Open Engage.

-

Enantioselective Organocatalytic α-Fluorination of Aldehydes. ACS Publications.

-

Process of synthesizing alpha-(N-methyl-N-benzylamin)-3-hydroxy acetophenone hydrochloride. Google Patents.

-

On the inherent instability of alpha-amino alpha'-fluoro ketones. Evidence for their transformation to reactive oxyvinyliminium ion intermediates. PubMed, National Center for Biotechnology Information.

-

Synthesis of α,α-Difluoro-β-amino Ketones from N-Boc-α-Amidosulfones and Pentafluoro-gem-diols. PMC, National Institutes of Health.

-

Reactivity of Alpha Hydrogens. Chemistry LibreTexts.

-

500131-50-0 CAS Manufactory. ChemicalBook.

-

This compound Product Page. Canbipharm.

Sources

- 1. This compound | C12H17F2N | CID 11820531 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 500131-50-0 CAS Manufactory [m.chemicalbook.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. cn.canbipharm.com [cn.canbipharm.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. dept.harpercollege.edu [dept.harpercollege.edu]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. nj.gov [nj.gov]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. merckmillipore.com [merckmillipore.com]

- 12. chemos.de [chemos.de]

Introduction: The Critical Role of Solubility in Drug Development

An In-depth Technical Guide to the Solubility of 2,6-difluoro-N-((4-methoxyphenyl)sulfonyl)benzamide (DFMBA) in Common Organic Solvents

Solubility, the measure of a solute's ability to dissolve in a solvent to form a homogeneous solution, is a cornerstone of pharmaceutical sciences.[1][2] For a drug candidate like DFMBA, solubility is a critical determinant of its bioavailability, manufacturability, and overall therapeutic efficacy.[3] Poor solubility can lead to challenges in formulation, erratic absorption in the body, and ultimately, the failure of a promising compound in later stages of development.[4] Therefore, a thorough understanding and empirical determination of a compound's solubility profile in various organic solvents are paramount during the early phases of drug discovery and development.[4][5]

This guide will delve into the theoretical underpinnings of solubility, provide detailed experimental protocols for its determination, and offer insights into the interpretation of solubility data in the context of drug development.

Physicochemical Profile of DFMBA and Theoretical Solubility Considerations

The solubility of an organic molecule is intrinsically linked to its structural and physicochemical properties.[6] The principle of "like dissolves like" is a fundamental concept, suggesting that polar molecules dissolve in polar solvents, and non-polar molecules in non-polar solvents.[6][7]

Molecular Structure of DFMBA:

Caption: Molecular structure of 2,6-difluoro-N-((4-methoxyphenyl)sulfonyl)benzamide (DFMBA).

The structure of DFMBA presents several functional groups that influence its solubility:

-

Aromatic Rings: The presence of two phenyl rings contributes to the molecule's non-polar character, suggesting solubility in non-polar organic solvents.

-

Fluorine Atoms: The electron-withdrawing nature of the fluorine atoms can create bond polarity but also increases the molecule's overall lipophilicity.

-

Sulfonamide Group (-SO2NH-): This group is polar and capable of hydrogen bonding, which may enhance solubility in polar protic solvents.

-

Ether Group (-OCH3): The methoxy group is moderately polar.

The interplay of these groups results in a molecule with both polar and non-polar characteristics. Therefore, its solubility is expected to vary significantly across a range of organic solvents with differing polarities.

Experimental Determination of DFMBA Solubility

The two primary types of solubility measurements are kinetic and thermodynamic.[4] Kinetic solubility assesses the concentration at which a compound precipitates from a solution, often prepared by diluting a high-concentration stock in an organic solvent (like DMSO) with an aqueous buffer.[4] Thermodynamic solubility, on the other hand, measures the concentration of a compound in a saturated solution at equilibrium with its solid phase and is the more definitive measure.[4][5] This guide will focus on the determination of thermodynamic solubility.

General Workflow for Thermodynamic Solubility Determination

The following diagram illustrates a typical workflow for determining the thermodynamic solubility of a compound like DFMBA.

Caption: A generalized workflow for the experimental determination of thermodynamic solubility.

Detailed Experimental Protocol: The Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining thermodynamic solubility.[8][9]

Materials and Equipment:

-

Crystalline DFMBA (ensure purity)

-

A selection of common organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, dimethyl sulfoxide (DMSO), ethyl acetate, dichloromethane, toluene, hexane)

-

Analytical balance

-

Vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge or syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a suitable alternative analytical instrument.

Step-by-Step Procedure:

-

Preparation: Add an excess amount of solid DFMBA to a vial containing a known volume (e.g., 1 mL) of the chosen organic solvent. The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).[10][11][12] Allow the mixture to equilibrate for a sufficient period, typically 24 to 72 hours, to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, carefully remove the vials. It is crucial to separate the undissolved solid from the saturated solution. This can be achieved by:

-

Centrifugation: Centrifuge the vials at a high speed to pellet the undissolved solid.

-

Filtration: Use a syringe to draw the suspension and pass it through a chemically resistant filter (e.g., PTFE) to remove the solid particles.

-

-

Sampling and Dilution: Carefully pipette a known volume of the clear supernatant into a volumetric flask. Dilute this sample with a suitable solvent (often the mobile phase for HPLC analysis) to a concentration that falls within the linear range of the analytical method's calibration curve.

-

Analysis: Analyze the diluted sample using a validated HPLC-UV method to determine the concentration of DFMBA. A calibration curve should be prepared using standard solutions of DFMBA of known concentrations.

-

Calculation: Calculate the concentration of DFMBA in the original saturated solution, taking into account the dilution factor. The result is the solubility of DFMBA in that specific solvent at the experimental temperature.

Data Presentation and Interpretation

The experimentally determined solubility data for DFMBA should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Template for Reporting the Solubility of DFMBA in Common Organic Solvents at 25 °C

| Solvent | Polarity Index | Solubility (mg/mL) | Solubility (mol/L) | Observations |

| Hexane | 0.1 | |||

| Toluene | 2.4 | |||

| Dichloromethane | 3.1 | |||

| Ethyl Acetate | 4.4 | |||

| Acetone | 5.1 | |||

| Acetonitrile | 5.8 | |||

| Ethanol | 4.3 | |||

| Methanol | 5.1 | |||

| Dimethyl Sulfoxide (DMSO) | 7.2 |

Note: Polarity index values are approximate and can vary slightly depending on the scale used.

Interpretation of Results:

The solubility data will provide valuable insights into the physicochemical nature of DFMBA.

-

High solubility in non-polar solvents like hexane and toluene would indicate a predominantly lipophilic character.

-

Good solubility in polar aprotic solvents such as acetone, ethyl acetate, and acetonitrile would suggest that dipole-dipole interactions are significant for solvation.

-

Solubility in polar protic solvents like methanol and ethanol would point to the importance of hydrogen bonding interactions with the sulfonamide group.

-

High solubility in DMSO is common for many drug candidates due to its strong polar and aprotic nature.[1]

This information is crucial for selecting appropriate solvents for chemical reactions, purification processes (e.g., recrystallization), and the preparation of stock solutions for biological assays.

Conclusion: A Pathway to Understanding DFMBA

While this guide does not provide pre-existing solubility data for DFMBA, it equips researchers with the foundational knowledge and practical protocols to independently and accurately determine this critical parameter. By following the outlined methodologies, scientists can generate reliable solubility data that will inform and accelerate the drug development process for DFMBA and other novel compounds. The principles and techniques described herein are fundamental to pharmaceutical research and serve as a self-validating system for producing high-quality, reproducible results.

References

-

Vasilev, S., & O'Donnell, E. (2021). A review of methods for solubility determination in biopharmaceutical drug characterization. Journal of Pharmaceutical and Biomedical Analysis, 199, 114035. [Link]

-

Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]

-

University of Calgary. (2023, August 31). Solubility of Organic Compounds. [Link]

-

Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

-

BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. [Link]

-

RSC Publishing. (n.d.). Experimental and Computational Methods Pertaining to Drug Solubility. [Link]

-

American Pharmaceutical Review. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. [Link]

-

Chemistry For Everyone. (2025, February 9). What Affects Solubility Of Organic Compounds? [YouTube video]. [Link]

-

SlideShare. (n.d.). BCS Guideline for solubility and Dissolution.pptx. [Link]

-

National Center for Biotechnology Information. (2021, March 10). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. [Link]

-

European Medicines Agency. (2020, February 10). ICH M9 guideline on biopharmaceutics classification system-based biowaivers Step 5. [Link]

-

International Council for Harmonisation. (2019, November 20). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS. [Link]

-

Chemistry Steps. (n.d.). Solubility of Organic Compounds. [Link]

Sources

- 1. lifechemicals.com [lifechemicals.com]

- 2. rheolution.com [rheolution.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 5. tandfonline.com [tandfonline.com]

- 6. youtube.com [youtube.com]

- 7. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 8. lup.lub.lu.se [lup.lub.lu.se]

- 9. researchgate.net [researchgate.net]

- 10. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ema.europa.eu [ema.europa.eu]

- 12. database.ich.org [database.ich.org]

The Advent of DFMBA: A Comprehensive Technical Guide to a Modern Deoxyfluorinating Agent

Abstract